molecular formula C20H21ClN2O B5051598 2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide

2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide

Cat. No.: B5051598
M. Wt: 340.8 g/mol
InChI Key: SUYMCCCRACXOPX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyclobutyl group, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction, such as the Diels-Alder reaction, followed by hydrogenation to reduce any double bonds.

    Chlorination: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the amide bond by reacting the chlorinated isoquinoline derivative with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-cyclopropyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
  • 2-chloro-N-(2-cyclopentyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
  • 2-chloro-N-(2-cyclohexyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide

Uniqueness

2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs

Properties

IUPAC Name

2-chloro-N-(2-cyclobutyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19-7-2-1-6-18(19)20(24)22-16-9-8-14-10-11-23(13-15(14)12-16)17-4-3-5-17/h1-2,6-9,12,17H,3-5,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYMCCCRACXOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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